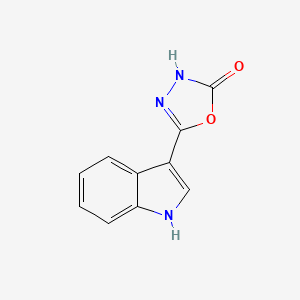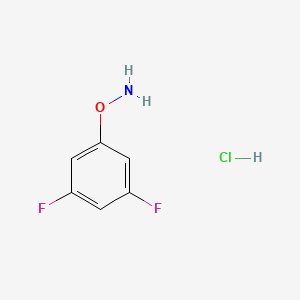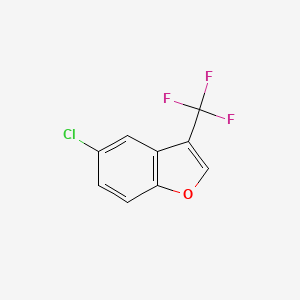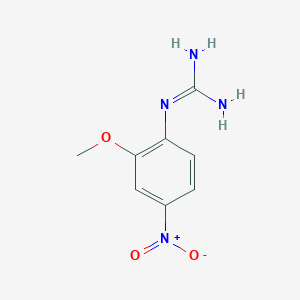![molecular formula C10H9BrN2O2 B13700423 [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom, a methyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-bromo-4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of various reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can lead to the formation of alcohols or amines.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
2-Bromo-4-methylphenylmethanol: This compound shares the bromine and methyl groups but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Uniqueness: The presence of both the bromine atom and the oxadiazole ring in [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
[3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-2-3-7(8(11)4-6)10-12-9(5-14)15-13-10/h2-4,14H,5H2,1H3 |
Clé InChI |
JBUKFJPZILIFER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NOC(=N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)





![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)





